4-Sulfocalix[8]arene
Description
Overview of Calixarene (B151959) Macrocycles in Supramolecular Chemistry
Calixarenes are a family of macrocycles formed by the condensation of phenols and formaldehydes, linked by methylene (B1212753) bridges wikipedia.orgresearchgate.net. Their structure features a three-dimensional cavity, a wide upper rim, and a narrower lower rim wikipedia.orgnih.gov. The term "calixarene" is derived from the Greek word "calix" or "chalice," reflecting their cup-like shape wikipedia.org.
The origins of calixarene chemistry can be traced back to the work of Adolf von Baeyer in 1872, who studied the products of phenol-formaldehyde reactions wikipedia.org. However, it was in the late 1970s that D.J. Gutsche significantly advanced the chemistry of these compounds and coined the term "calixarene" wikipedia.orgrsc.org. Calixarenes are considered third-generation host molecules, following crown ethers and cyclodextrins rsc.orgnankai.edu.cncapes.gov.bracs.org. Their ability to form inclusion complexes with various ions and neutral molecules through non-covalent interactions has made them central to host-guest chemistry numberanalytics.comnih.gov. The concept of host-guest chemistry itself dates back to the 1960s, with significant contributions from researchers like Charles J. Pedersen and Donald J. Cram numberanalytics.comacs.org.
Calix[n]arenes consist of a variable number of phenolic units (n) linked by methylene bridges, typically ranging from 4 to 20, with calix fishersci.com, rsc.org, and nankai.edu.cnarenes being the most common researchgate.netnih.gov. The cyclic structure creates a cavity whose size depends on the number of repeating units nih.gov. Calixarenes exhibit conformational flexibility due to the relatively free rotation around the methylene bridges wikipedia.org. For example, calix fishersci.comarene can exist in different conformations, including cone, partial cone, 1,2 alternate, and 1,3 alternate wikipedia.orgoup.combeilstein-journals.org. Intramolecular hydrogen bonding between the hydroxyl groups on the lower rim can stabilize certain conformations, such as the cone conformation in calix fishersci.comarene wikipedia.org. Larger calixarenes, like calix nankai.edu.cnarene, are generally more conformationally flexible than their smaller counterparts acs.org. The conformation of calix nankai.edu.cnarenes can be influenced by factors such as substituents and the presence of guest molecules acs.orgresearchgate.net.
Historical Context and Significance in Host-Guest Systems
Specificity of 4-Sulfocalixnankai.edu.cnarene within the p-Sulfonatocalix[n]arene Family
p-Sulfonatocalix[n]arenes (SCnAs), where n typically ranges from 4 to 8, are a family of calixarene derivatives that have been functionalized with sulfonate groups at the para positions of the phenolic units nankai.edu.cnnankai.edu.cn. This modification significantly alters their properties, particularly their solubility.
The introduction of highly polar sulfonate groups (-SO3H) to the calixarene scaffold dramatically enhances their solubility in water nankai.edu.cncymitquimica.commdpi.com. This water solubility is crucial for applications in biological systems and environmental remediation, as many relevant processes occur in aqueous media nankai.edu.cnnankai.edu.cn. While parent calixarenes are generally sparingly soluble in water, sulfonatocalixarenes are highly water-soluble, making them suitable for studying host-guest interactions and developing applications in aqueous environments nankai.edu.cnmdpi.commdpi.com.
Calix nankai.edu.cnarene, with its eight phenolic units, possesses a larger cavity compared to calix fishersci.comarene and calix rsc.orgarene nih.govresearchgate.net. This larger size and increased conformational flexibility allow calix nankai.edu.cnarene to accommodate larger guest molecules and exhibit different binding behaviors oup.comacs.org. The structure of 4-sulfocalix nankai.edu.cnarene specifically features eight phenolic units linked by methylene bridges, with a sulfonic acid group at the para position of each unit cymitquimica.com. This results in a molecule with a hydrophobic cavity formed by the aromatic rings and hydrophilic sulfonate groups on the upper rim mdpi.comresearchgate.net.
The conformation of calix nankai.edu.cnarenes is more complex than that of smaller calixarenes, with various possible arrangements of the phenolic units acs.org. In the solid state, p-tert-butylcalix nankai.edu.cnarene has been observed in conformations such as the "pleated-loop," which is stabilized by intramolecular hydrogen bonding acs.org. This conformation can provide a cavity with an internal diameter of 7-8 Å acs.org. For 4-sulfocalix nankai.edu.cnarene, the presence of the charged sulfonate groups influences its conformation and aggregation behavior in solution mdpi.com. The combination of a large, flexible hydrophobic cavity and the surrounding hydrophilic, negatively charged sulfonate groups makes 4-sulfocalix nankai.edu.cnarene a versatile host for binding a variety of guest molecules, particularly organic cations, through a combination of hydrophobic, electrostatic, and pi-stacking interactions in aqueous solutions nankai.edu.cnnankai.edu.cnmdpi.com.
Properties
CAS No. |
137407-62-6 |
|---|---|
Molecular Formula |
C56H50O33S8 |
Molecular Weight |
1507.5 g/mol |
IUPAC Name |
49,50,51,52,53,54,55,56-octahydroxynonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octasulfonic acid;hydrate |
InChI |
InChI=1S/C56H48O32S8.H2O/c57-49-25-1-26-10-42(90(68,69)70)12-28(50(26)58)3-30-14-44(92(74,75)76)16-32(52(30)60)5-34-18-46(94(80,81)82)20-36(54(34)62)7-38-22-48(96(86,87)88)24-40(56(38)64)8-39-23-47(95(83,84)85)21-37(55(39)63)6-35-19-45(93(77,78)79)17-33(53(35)61)4-31-15-43(91(71,72)73)13-29(51(31)59)2-27(49)11-41(9-25)89(65,66)67;/h9-24,57-64H,1-8H2,(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88);1H2 |
InChI Key |
ORHUKXAPVQBOQR-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C(=CC(=C7)S(=O)(=O)O)CC8=C(C(=CC(=C8)S(=O)(=O)O)CC9=C(C1=CC(=C9)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O |
Pictograms |
Irritant |
Synonyms |
GL 522-Y-1 GL-522-Y-1 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 Sulfocalix 1 Arene
Primary Synthetic Routes for p-Sulfonatocalix[n]arenes
The primary synthetic route for p-sulfonatocalix[n]arenes (SCn) typically involves the direct sulfonation of their respective p-tert-butylcalix[n]arenes or para-H-calix[n]arenes using concentrated sulfuric acid nankai.edu.cnmdpi.com. This method leverages an ipso-electrophilic substitution, where the tert-butyl group (or hydrogen) at the para position is substituted by a sulfonic acid group (-SO₃H) google.comgoogle.com.
A common procedure involves stirring the p-tert-butylcalix[n]arene with concentrated sulfuric acid at elevated temperatures, typically between 70-80 °C, for several hours mdpi.com. The reaction progress can be monitored by taking aliquots and testing for water solubility; the disappearance of water-insoluble material indicates completion of the sulfonation mdpi.com. The sulfonated product, obtained as the sulfonic acid, is then often neutralized with a base, such as Na₂CO₃ or BaCO₃, to yield the corresponding salt, which is water-soluble mdpi.com.
For the synthesis of calix beilstein-journals.orgarene-p-sulfonate (4-sulfocalix beilstein-journals.orgarene), octa-p-tert-butylcalix beilstein-journals.orgarene can be reacted with concentrated sulfuric acid. This one-step dealkylating sulfonation has been reported to yield calix beilstein-journals.orgarene-5,11,17,23,29,35,41,47-octasulfonic acid in yields around 48% google.comgoogle.com.
An alternative approach mentioned involves the de-tert-butylation of p-tert-butylcalix[n]arenes followed by reaction with a sulfonating agent like concentrated sulfuric acid, chlorosulfonic acid, or sulfur trioxide . However, the one-step ipso-sulfonation is often preferred for its efficiency .
| Starting Material | Sulfonating Agent | Conditions | Product | Reported Yield (for n=8) | Reference |
| p-tert-butylcalix[n]arene | Concentrated Sulfuric Acid | 70-80 °C, 6-18 hours | p-sulfonatocalix[n]arene (as acid or salt) | - | mdpi.com |
| octa-p-tert-butylcalix beilstein-journals.orgarene | Concentrated Sulfuric Acid | 60 °C, 4 hours (example) | calix beilstein-journals.orgarene-p-sulfonate (octasulfonic acid) | 48% | google.comgoogle.comlookchem.com |
Advanced Functionalization Strategies for Enhanced Selectivity and Application Potential
While the sulfonate groups on the upper rim provide water solubility and binding sites, further functionalization of the calixarene (B151959) scaffold allows for fine-tuning of its recognition properties and expands its application potential researchgate.netnih.gov. Calixarenes offer distinct sites for modification: the upper rim (at the para positions of the phenolic units) and the lower rim (at the phenolic hydroxyl groups) researchgate.netnih.gov.
The upper rim of p-sulfonatocalix[n]arenes is already functionalized with sulfonate groups through the primary synthesis. However, further modifications at the upper rim of calixarenes in general can involve various reactions such as halogenation, nitration, acylation, in addition to sulfonation nih.gov. For p-sulfonatocalix[n]arenes specifically, modifications at the upper rim, beyond the sulfonation, are less common for introducing new functionalities directly to the sulfonated phenyl rings due to the electron-withdrawing nature of the sulfonate groups and the established sulfonation at the para position. However, strategies might involve modifying substituents already present on the starting calixarene before sulfonation, or potentially introducing other groups at different positions on the aromatic rings if possible. The sulfonate groups themselves serve as key interaction sites, particularly for positively charged species beilstein-journals.orgmdpi.com.
The lower rim of calixarenes, bearing the phenolic hydroxyl groups, offers versatile sites for derivatization through reactions like etherification or esterification nih.gov. These modifications can significantly influence the conformation of the calixarene macrocycle and introduce various functional groups, thereby altering its binding properties and solubility researchgate.netmedcraveonline.com.
In the case of p-sulfonatocalix[n]arenes, lower rim functionalization allows for the introduction of additional functionalities while retaining the water-solubilizing sulfonate groups on the upper rim researchgate.netmdpi.com. For example, alkyl chains have been introduced at the lower rim of p-sulfonatocalix researchgate.netarenes through alkylation with alkyl halides in basic media after sulfonation mdpi.com. This can lead to amphiphilic molecules with interesting aggregation properties, such as micelle formation mdpi.com.
The presence of hydroxyl groups on the lower rim, even in sulfonated calixarenes, allows for the establishment of regio- and stereo-selective functionalization procedures nih.gov. The effect of lower-rim alkylation on cation complexation has been studied, showing that the presence of negative charge (e.g., from deprotonated phenolic groups or introduced anionic functionalities) at the lower rim can improve cation affinity researchgate.net.
Detailed research findings on lower rim functionalization of p-sulfonatocalix beilstein-journals.orgarene specifically are less extensively reported compared to smaller calixarenes like n=4 or n=6 in the provided search results. However, the general principles of lower rim functionalization of calixarenes apply, and strategies developed for other p-sulfonatocalix[n]arenes or calix beilstein-journals.orgarenes can potentially be adapted. For instance, studies on calix beilstein-journals.orgarene derivatives have explored the introduction of groups at the phenolic positions for various applications, including the formation of anionic derivatives by deprotonation of OH groups researchgate.net.
Functionalization at the lower rim can also involve attaching pendant groups or joining multiple calixarene units medcraveonline.com. This derivatization is crucial for creating receptors with enhanced selectivity and for applications such as drug delivery or sensing researchgate.netmedcraveonline.com.
| Functionalization Site | Type of Modification | Effect on Properties | Examples (General Calixarenes/p-Sulfonatocalix[n]arenes) |
| Upper Rim | Sulfonation (primary) | Water solubility, Binding sites for cations | p-sulfonatocalix[n]arenes |
| Upper Rim | Halogenation, Nitration, Acylation (general calixarenes) | Introduction of reactive sites, electronic effects | Less common for direct modification after sulfonation |
| Lower Rim | Etherification, Esterification | Conformation control, Introduction of diverse functional groups, Altered solubility | Introduction of alkyl chains, Attachment of pendant groups |
Host Guest Interactions and Molecular Recognition Phenomena of 4 Sulfocalix 1 Arene
Fundamental Principles of Host-Guest Complexation with 4-Sulfocalixresearchgate.netarene
The formation of host-guest complexes between 4-Sulfocalix researchgate.netarene and various guest species is governed by a combination of noncovalent interactions and is influenced by the structural characteristics of the host and the conditions of the solution.
Driving Forces and Noncovalent Interactions: Ionic, Hydrogen Bonding, Van der Waals, and π-π Stacking
The primary driving forces for the complexation of guests by p-sulfonatocalix[n]arenes, including the researchgate.net derivative, in aqueous media are typically hydrophobic and π-stacking interactions, which are particularly effective in water. nankai.edu.cnnankai.edu.cn Additionally, the negatively charged sulfonate groups on the upper rim provide anchoring points for positively charged guest molecules through electrostatic interactions. nankai.edu.cn
Specific noncovalent interactions contributing to host-guest complexation include:
Ionic Interactions: These occur between the anionic sulfonate groups of 4-sulfocalix researchgate.netarene and positively charged guest species, such as metal cations or organic ammonium (B1175870) ions. nankai.edu.cnbiorxiv.orgchemrxiv.orgnankai.edu.cn Studies on related sulfonato calixarenes have shown strong binding to positively charged amino acids via ionic interactions. biorxiv.orgchemrxiv.org
Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups on the lower rim, the sulfonate groups on the upper rim, and polar functional groups of the guest molecule, as well as with solvent molecules. rsc.orgsci-hub.seresearchgate.netaablocks.comscispace.com Intramolecular hydrogen bonding also exists within the calixarene (B151959) structure itself. ukm.my
Van der Waals Interactions: These weak, short-range attractive forces arise from temporary fluctuations in electron distribution and play a significant role in the inclusion of nonpolar or hydrophobic portions of the guest molecule within the calixarene cavity. researchgate.netscispace.comnih.govacs.org
π-π Stacking: The π-electron-rich aromatic rings of the calixarene cavity can engage in π-π stacking interactions with aromatic or π-system-containing guest molecules. nankai.edu.cnnankai.edu.cnnankai.edu.cnrsc.orgresearchgate.netrsc.orgscirp.orgacs.org This interaction is a key factor in the recognition of aromatic guests.
The cooperation of these interactions, particularly π-stacking and charge interactions, contributes to the strong binding abilities and high molecular selectivity observed for p-sulfonatocalixarenes towards certain organic cations. nankai.edu.cn
Influence of Cavity Size, Flexibility, and Solution Conditions on Guest Binding
The host-guest binding abilities and selectivities of p-sulfonatocalixarenes are influenced by several factors, including the size and flexibility of the calixarene cavity and the conditions of the solution. cymitquimica.comnankai.edu.cn
Cavity Size: The size of the calixarene cavity is a critical factor in determining which guest molecules can be effectively encapsulated. For calix[n]arenes, the inner cavity diameter increases with the number of repeating units (n). For example, the inner cavity diameters of calix fishersci.comarene, calix fishersci.caarene, and calix researchgate.netarene are approximately 3.0 Å, 7.6 Å, and 11.7 Å, respectively. nih.gov This larger cavity size of 4-sulfocalix researchgate.netarene allows for the inclusion of larger guest molecules compared to smaller calixarene analogs.
Flexibility: Calixarenes possess considerable conformational flexibility, which generally increases with the number of phenolic units. chemrxiv.orgmdpi.com This flexibility allows the calixarene to adapt its conformation to accommodate the guest molecule, although complexation can also induce conformational rigidity in the host structure. mdpi.com The specific conformation adopted by 4-sulfocalix researchgate.netarene can influence its binding interactions.
Solution Conditions: The conditions of the solution, particularly pH, significantly impact the binding behavior of p-sulfonatocalixarenes. nankai.edu.cn The sulfonate groups are anionic, and their degree of protonation (or deprotonation) is dependent on pH, affecting the electrostatic interactions with guests. The presence of other ions in the solution, such as counterions (e.g., Na+ from the synthesis) or competing ions, can also influence complexation by interacting with the host or guest or by affecting the solvent structure. nankai.edu.cnacs.orgresearchgate.net
Recognition of Inorganic Species
4-Sulfocalix researchgate.netarene, with its anionic sulfonate groups and hydrophobic cavity, exhibits affinity for various inorganic species, particularly metal cations. cymitquimica.comnankai.edu.cn
Alkali and Alkaline Earth Metal Cations Complexation
p-Sulfonatocalix[n]arenes, including the n=8 analog, have shown the ability to complex with alkali and alkaline earth metal cations. The sulfonate groups act as anchoring points for these positively charged guests. nih.gov Studies investigating the binding of alkali metal ions (Li+, Na+, K+, and Cs+) with p-sulfonatocalix fishersci.caarene and p-sulfonatocalix researchgate.netarene have determined association constants, indicating complex formation. researchgate.net The stability and stoichiometry of these complexes can be dependent on the metal ion concentration. researchgate.net
Heavy Metal Ion Binding
4-Sulfocalix researchgate.netarene has been investigated for its potential in binding and removing heavy metal ions from aqueous solutions. cymitquimica.com The anionic sulfonate groups are particularly effective in coordinating with positively charged metal ions. nih.gov While specific detailed research findings for 4-sulfocalix researchgate.netarene's heavy metal binding were not extensively detailed in the provided snippets, related sulfonato calixarenes, such as p-sulfonatocalix fishersci.comarene, have demonstrated high adsorption performance towards heavy metal ions like Fe(III), Cu(II), Pb(II), and Ag(I), with varying selectivity orders. researchgate.net The sulfonate groups are considered main driving forces for the sorption of metal ions like Eu(III). researchgate.net
Recognition of Organic Molecules and Biomolecules
4-Sulfocalix acs.orgarene exhibits notable recognition properties towards a variety of organic molecules and biomolecules in aqueous solutions. The interplay of its anionic sulfonate groups, hydrophobic cavity, and conformational flexibility allows it to form complexes with diverse guest species.
Organic Ammonium Cations and Pyridinium Derivatives
Sulfonated calix[n]arenes, including 4-sulfocalix acs.orgarene, demonstrate strong binding abilities and high molecular selectivity for certain organic cations, primarily due to the cooperative effects of π-stacking and charge interactions. nankai.edu.cn Organic ammonium cations, encompassing primary, secondary, and quaternary ammonium species, are typical guests for these macrocycles. nankai.edu.cn Studies have shown that 4-sulfocalix acs.orgarene can complex with photoactive bispyridyl ethylenes, such as 4,4'-bispyridyl ethylene (B1197577) and 3,3'-bispyridyl ethylene. acs.orgnih.gov This complexation leads to the protonation of the bispyridyl ethylenes by the sulfonic acid groups of the calix acs.orgarene, stabilizing the host-guest complex through electrostatic interactions. acs.orgnih.gov The resulting complex is proposed to adopt an inverted capsular structure. acs.orgnih.gov The electrochemical behavior of 4,4'-dimethylviologen included within 4-sulfocalix acs.orgarene is also consistent with this model. acs.orgnih.gov
Neutral Organic Molecules and Dye Guest Complexation
While sulfonated calixarenes are particularly known for their affinity towards cations, they can also interact with neutral organic molecules and dyes. The hydrophobic cavity of the calixarene plays a significant role in the complexation of neutral guests through hydrophobic interactions and potentially C-H...π interactions. nankai.edu.cnresearchgate.net The sulfonate groups can also influence the interaction through dipole-dipole forces and by affecting the local environment. Although much of the research on dye complexation has focused on smaller sulfonated calixarenes like 4-sulfocalix fishersci.caarene, which can interact with sulfonated dyes through electrostatic interactions at appropriate pH scirp.org, the larger cavity of 4-sulfocalix acs.orgarene suggests potential for accommodating larger neutral molecules and dyes. Sulfonated calix[n]arenes (n=4, 6, and 8) have been investigated as hosts for a pyranoflavylium dye, forming host-guest systems with association constants in the range of 10³ to 10⁴ M⁻¹. acs.org Complexation with these macrocycles, including 4-sulfocalix acs.orgarene, can also tune the pKₐ of the dye. acs.org
Biogenic Amines, Amino Acids, Peptides, and Steroids
Sulfonated calix[n]arenes, recognized for their biocompatibility, show potential as complexing agents for various biologically active molecules, including some amino acids and proteins. nih.gov Biogenic amines, amino acids, and peptides contain charged or polar functional groups that can interact favorably with the anionic sulfonate groups and the hydrophobic cavity of 4-sulfocalix acs.orgarene. While specific detailed studies on the complexation of steroids with 4-sulfocalix acs.orgarene were not prominently found in the search results, the hydrophobic nature of steroids suggests potential inclusion within the calixarene cavity, complemented by interactions with the sulfonate groups depending on the steroid's functionalization. Biogenic amines, amino acids, peptides, and steroids represent different classes of hormones and signaling molecules, highlighting the potential biological relevance of these interactions. lumenlearning.comlibretexts.orgvedantu.combioninja.com.au
Protein and Enzyme Complexation and Modulation
4-Sulfocalix acs.orgarene has demonstrated the ability to complex with proteins, moving beyond simple side-chain encapsulation observed with smaller calixarenes to encompass larger portions of the protein surface. acs.orgnih.gov The larger size and conformational adaptability of 4-sulfocalix acs.orgarene allow it to mold to the protein surface, accommodating multiple residues (hydrophobic, polar, and charged) within smaller cavities or through surface binding. acs.orgnih.gov Cocrystal structures of sulfonated calix acs.orgarene with proteins like cytochrome c and Ralstonia solanacearum lectin (RSL) provide evidence of this encapsulation, where multiple calixarenes can bind to the same protein. acs.orgnih.govacs.org NMR studies of cytochrome c and sulfonated calix acs.orgarene also support multisite binding. acs.orgnih.gov In the case of RSL, a trimeric protein, up to six calixarenes can bind, leading to the formation of a cubic framework mediated by calixarene dimers. acs.org This indicates that protein-calixarene complexation can extend from molecular recognition to the construction of supramolecular assemblies. acs.orgnih.gov Furthermore, ternary cocrystallization involving cytochrome c, sulfonated calix acs.orgarene, and spermine (B22157) has been shown to alter framework fabrication due to the calixarene encapsulating the tetraamine. acs.orgnih.gov While the search results primarily focused on protein complexation and assembly, the ability of sulfonated calixarenes to interact with proteins suggests potential for modulating enzyme activity through binding near the active site or inducing conformational changes. Sulfonated calix[n]arenes have been used in enzyme-mimetic studies and enzymatic activity assays. acs.orgresearchgate.net
Drug Molecule and Metabolite Encapsulation
P-sulfonatocalix[n]arenes, including the octamer, have shown significant potential for encapsulating therapeutic drugs through host-guest complexation. mdpi.com This encapsulation can lead to improved properties such as enhanced water solubility, increased stability, and improved bioavailability of poorly soluble drugs. researchgate.netmdpi.comchemimpex.comresearchgate.net While specific detailed studies focusing solely on 4-sulfocalix acs.orgarene for drug encapsulation were less prevalent in the search results compared to smaller calixarenes like the tetramer and hexamer mdpi.comnih.govfrontiersin.org, the general principle of using sulfonated calixarenes as drug carriers applies. The large cavity of 4-sulfocalix acs.orgarene could potentially encapsulate larger drug molecules or multiple smaller drug/metabolite molecules. The complexation is typically driven by interactions between the anionic sulfonate groups and cationic or polar functional groups on the drug molecule, as well as hydrophobic interactions within the calixarene cavity. nankai.edu.cnresearchgate.netmdpi.comnih.gov This encapsulation strategy offers a promising avenue for developing novel drug delivery systems with potentially reduced side effects and improved therapeutic efficacy. mdpi.comchemimpex.comresearchgate.net
Supramolecular Assemblies and Architectures Involving 4 Sulfocalix 1 Arene
Self-Assembly of 4-Sulfocalixfishersci.comarene
The amphiphilic nature of p-sulfonatocalix[n]arenes (SCnAs), including 4-sulfocalix fishersci.comarene, allows them to undergo self-assembly in aqueous solutions. This intrinsic property is crucial for their applications in various fields. SCnAs can promote the self-aggregation of aromatic or amphiphilic molecules by lowering their critical aggregation concentration (CAC), leading to the formation of higher-order assemblies. periodic-table.iosuprabank.org Studies on amphiphilic p-sulfonatocalix[n]arenes have shown that these surfactants can undergo structural reorganization upon aggregation, often adopting a cone conformation in micelles, which is stabilized during the aggregation process. nih.gov
Formation of Micellar and Vesicular Structures
The self-assembly of p-sulfonatocalix[n]arenes (n=4-8) can lead to the formation of well-defined nanostructures, such as micelles and vesicles, in aqueous environments. nih.gov Specifically, SCnAs have been shown to induce the aggregation of cationic surfactants, resulting in the formation of supramolecular vesicles, micelles, and other amphiphilic assemblies. periodic-table.io This calixarene-induced aggregation phenomenon is driven by host-guest complexation between the calixarene (B151959) cavity and the hydrophobic or cationic portions of the guest molecules, often reinforced by electrostatic interactions between the anionic sulfonate groups of the calixarene and cationic guests. periodic-table.io These supramolecular binary vesicles, constructed through calixarene-induced aggregation, can exhibit responsiveness to various internal and external stimuli. nih.gov
Calixarene-Induced Aggregation Phenomena
Beyond simple micelle and vesicle formation, 4-sulfocalix fishersci.comarene participates in more complex aggregation phenomena. The ability of SCnAs to promote the self-aggregation of aromatic or amphiphilic molecules is a key aspect of their supramolecular chemistry. suprabank.org This induced aggregation can lead to the formation of larger, more ordered structures. For instance, the aggregation of a fluorocarbon surfactant was found to be primarily driven by host-guest complexation with a sulfonatocalixarene, with electrostatic interactions providing additional stability. periodic-table.io While much research on calixarene-induced aggregation has focused on smaller calixarenes, the larger cavity and increased number of sulfonate groups in 4-sulfocalix fishersci.comarene suggest a significant role in mediating aggregation events, particularly with larger or more complex guest molecules. The interaction with peptides, for example, has demonstrated that calixarenes can influence peptide aggregation, highlighting their potential in modulating biological self-assembly processes. fishersci.cauni.lu
Construction of Higher-Order Supramolecular Frameworks
4-Sulfocalix fishersci.comarene serves as a versatile building block for the construction of higher-order supramolecular frameworks. Its ability to engage in multiple host-guest and electrostatic interactions facilitates the assembly of complex architectures. This macrocycle has been employed as a supramolecular scaffold for the assembly of various entities, including proteins and palladium nanoclusters. fishersci.cawikipedia.org The inherent flexibility and multiple binding sites of 4-sulfocalix fishersci.comarene allow it to adapt and organize guest molecules into ordered arrangements, leading to the formation of extended supramolecular structures. Two distinct supramolecular assemblies of p-sulfonato-calix fishersci.comarene have been observed to stack into infinite 1D 'molecular capsule' chains, where the calixarene adopts a specific 1,2,3,4-alternate double cone conformation. nih.gov
Protein-Calixarene Co-Assemblies and Scaffolding
Anionic calix[n]arenes, including 4-sulfocalix fishersci.comarene, are effective scaffolds for interacting with cationic proteins, inducing their oligomerization and assembly. nih.govsigmaaldrich.com Co-assembly of proteins with 4-sulfocalix fishersci.comarene can lead to the formation of protein-calixarene composites, often achieved through cocrystallization. nih.gov Structural studies, such as cocrystal structures of sulfonato-calix fishersci.comarene with proteins like cytochrome c or Ralstonia solanacearum lectin (RSL), provide evidence of protein encapsulation, where multiple calixarenes can mask the same protein molecule. sigmaaldrich.comnih.gov These calixarene-masked proteins can then act as nodes within the forming frameworks. nih.gov The interaction between cytochrome c and sulfonato-calix fishersci.comarene, for instance, results in the formation of frameworks whose porosity is dependent on the protein:calixarene ratio and crystallization conditions. sigmaaldrich.comnih.gov In the case of RSL, co-crystallization with sulfonato-calix fishersci.comarene has yielded porous frameworks with pore diameters exceeding 3 nm. nih.gov The calix fishersci.comarene itself can form dimeric or other oligomeric structures that act as supramolecular synthons, directing the assembly of proteins into ordered crystalline lattices. sigmaaldrich.comsigmaaldrich.com Ternary systems involving a protein, 4-sulfocalix fishersci.comarene, and an additional guest molecule like spermine (B22157) have demonstrated that the encapsulation of the guest by the calixarene can further influence framework fabrication by creating new calixarene-mediated junctions. sigmaaldrich.comnih.gov
Hybrid Supramolecular Systems with Other Macrocycles or Nanomaterials
4-Sulfocalix fishersci.comarene can be integrated into hybrid supramolecular systems by combining it with other macrocycles or nanomaterials, leading to materials with enhanced or novel properties. Beyond its role as a scaffold for protein assembly, 4-sulfocalix fishersci.comarene has been utilized in the scaffolding of palladium nanoclusters. fishersci.cawikipedia.org The combination of different macrocycles can also yield unique architectures; for example, hybrid supramolecular frameworks have been constructed using cucurbit[n]uril and sulfonatocalix[n]arene derivatives. sigmaaldrich.com The incorporation of sulfonatocalix[n]arenes onto nanomaterials like reduced graphene oxide has been explored, resulting in functionalized materials with high supramolecular recognition capabilities. suprabank.org These hybrid systems leverage the distinct properties of each component, such as the recognition ability of the calixarene and the structural or electronic properties of the nanomaterial or other macrocycle, to create advanced functional materials.
Polymer-Calixarene Conjugates and Networks
The integration of calixarene moieties into polymer structures, either through covalent conjugation or the formation of supramolecular networks, represents another avenue for constructing higher-order assemblies. While research on polymer conjugates specifically with 4-sulfocalix fishersci.comarene is an active area, studies with other calixarenes demonstrate the potential of this approach. Calixarene-based polymers can be synthesized through various polymerization techniques, incorporating the macrocycle into the polymer backbone or as pendant groups. fishersci.ca These materials can form networks through either covalent bonds or non-covalent interactions mediated by the calixarene units. Examples with other calixarenes include the development of poly(pyridinium) salts containing calix wikipedia.orgarene segments for biosensing applications and supramolecular polymer networks based on calix fishersci.caarene. fishersci.ca The presence of the sulfonate groups in 4-sulfocalix fishersci.comarene provides reactive sites for covalent modification and also facilitates the formation of networks through ionic interactions or hydrogen bonding, offering diverse possibilities for the design of novel polymer-calixarene hybrid materials and networks with tailored properties for various applications.
Responsive Supramolecular Systems and Stimuli-Responsive Behavior
4-Sulfocalix xmu.edu.cnarene (SC8), as a member of the water-soluble p-sulfonatocalix[n]arene (SCnAs, n=4-8) family, plays a significant role in the construction of responsive supramolecular systems. acs.orgnankai.edu.cn These macrocycles are characterized by their three-dimensional cavities and multiple sulfonate groups, enabling them to bind various guest molecules in aqueous media, particularly organic cations. acs.orgnankai.edu.cn The ability of SCnAs to form host-guest complexes and induce self-aggregation has been leveraged to create supramolecular assemblies that exhibit responsiveness to external stimuli. acs.orgnankai.edu.cn
Supramolecular systems involving SCnAs, including SC8, can respond to a variety of internal and external triggers such as temperature changes, redox reactions, the presence of additives, and enzymatic reactions. acs.orgnankai.edu.cn This responsiveness makes them promising candidates for applications in areas like drug delivery and sensing. acs.orgnankai.edu.cn The dynamic and reversible nature of the non-covalent interactions (such as host-guest interactions, electrostatic interactions, and hydrophobic effects) holding these assemblies together is fundamental to their stimuli-responsive behavior. mdpi.comnih.gov
Detailed research findings highlight the stimuli-responsive capabilities of SCnAs-based systems. For instance, temperature can act as a stimulus to control the aggregation state of SCnAs with certain guests. Increasing the temperature can lead to the dispersion of aggregates, as heat weakens the enthalpy-driven complexation between sulfonatocalixarenes and organic guest molecules. nankai.edu.cn
Another important stimulus is pH. The binding affinity between sulfonated calixarenes and guest molecules can be influenced by pH changes. xmu.edu.cnnih.gov While specific detailed data on pH-responsive assembly/disassembly solely for SC8 in isolation is less prominent in the provided results compared to SC4 or SC6, the general principle applies to the SCnAs family. Studies involving SC4 and SC6 demonstrate that adjusting pH can alter the charge state of components in a supramolecular system, leading to dissociation of complexes or dispersion of assemblies, which can be utilized for controlled release applications, such as drug delivery. nih.gov
Furthermore, SCnAs, including SC8, have been explored in the development of pH-responsive host-guest chemosensors. acs.orgnih.gov By complexing a pH-sensitive dye guest with SC8, the pKa of the dye can be significantly tuned. acs.orgnih.gov For example, the complexation of a specific pyranoflavylium dye cation with SC8 resulted in a shift of the dye's pKa from 6.72 (free dye) to 8.45. acs.orgnih.gov This tuning of pKa allows the host-guest system to exhibit a colorimetric response (e.g., a redshift from yellow to red) within a specific pH range (pH 7.2–7.6) upon interaction with target analytes like biogenic amines, demonstrating pH-responsive sensing behavior. acs.orgnih.gov The association constants for the binding of the pyranoflavylium dye cation with SC8 were found to be in the range of 104 M–1. acs.org
Competitive binding is another mechanism through which SCnAs-based assemblies can exhibit responsiveness. The introduction of a molecule that competes strongly for the SCnAs cavity can displace the original guest, leading to the disassembly of the supramolecular structure. nankai.edu.cn
The following table summarizes some representative data points related to the responsive behavior of SC8-based systems, drawn from the provided research findings:
| Host | Guest | Stimulus | Observed Response | Relevant Data |
| SC8 | Pyranoflavylium dye cation | pH | Tuning of dye pKa, Colorimetric shift (yellow to red) | pKa shift from 6.72 (free) to 8.45 (with SC8) acs.orgnih.gov, Association constant ~104 M–1 acs.org |
| SCnAs | Various guests | Temperature | Dispersion of aggregates | Heating weakens complexation nankai.edu.cn |
| SCnAs | Original guest | Additive | Disassembly via competitive binding | Addition of competitor guest nankai.edu.cn |
| SCnAs* | Various guests | Redox, Enzymes | Response of vesicles | Vesicles respond to these stimuli acs.orgnankai.edu.cn |
*Note: Data for SCnAs (n=4-8) where SC8 is included in the family exhibiting the general behavior.
Advanced Applications of 4 Sulfocalix 1 Arene in Diverse Fields
Environmental Remediation Technologies
4-Sulfocalix unl.ptarene has been studied for its potential in environmental applications, including the removal of contaminants from aqueous solutions cymitquimica.com.
Heavy Metal Ion Removal from Aqueous Solutions
The ability of 4-sulfocalix unl.ptarene to form host-guest complexes with cations makes it suitable for the removal of heavy metal ions from water cymitquimica.com. Calixarenes, in general, have been considered as potential systems for metal ion complexation and extraction researchgate.net. Studies have explored the use of calixarene-based extractants for heavy metal ion removal from aqueous solutions researchgate.net. While much research in this area focuses on calix nih.govarene derivatives due to their more rigid and narrow structure, higher calixarenes like calix unl.ptarene also show promise researchgate.net. The cup shape of calixarene (B151959) molecules is suitable for interacting with various receptors and forming complexes with heavy metal cations researchgate.net.
Adsorption and Separation Processes for Contaminants
Calixarenes have been effectively utilized in removing toxic water-soluble pollutants, especially non-biodegradable ones, from wastewater rsc.org. Polymers containing different cavity sizes of calix[n]arene (n = 4, 6, 8) have been tested for the removal of contaminants like herbicides, showing high uptake capacities rsc.org. The mechanism often involves host-guest interactions, hydrogen bonding, and π-π stacking between the calixarene structure and the contaminant molecules researchgate.netnih.gov. For instance, the removal of azo dyes using calix unl.ptarene derivatives has been investigated, with the extraction mechanism involving electrostatic repulsion between carboxylic acid groups of calix unl.ptarenes and sulfonate groups of azo dyes, hydrogen bonding, and inclusion complex formation through host-guest interactions researchgate.net.
Sensing and Detection Systems
4-Sulfocalix unl.ptarene's ability to selectively bind species makes it valuable in the development of various sensing and detection systems cymitquimica.com.
Ion-Selective Electrodes and Potentiometric Sensors
4-Sulfocalix unl.ptarene has been utilized as an ionophore in the construction of potentiometric ion-selective electrodes cymitquimica.comnih.govnih.govcu.edu.egscispace.com. Studies have shown that 4-sulfocalix unl.ptarene can significantly influence the sensitivity and selectivity of these membrane sensors nih.govnih.govcu.edu.egscispace.com. For example, in the potentiometric determination of pramoxine (B177174) HCl, sensors constructed using 4-sulfocalix-8-arene as an ionophore exhibited linear responses and Nernstian slopes, demonstrating excellent selectivity nih.gov. Similarly, 4-sulfocalix-8-arene was used as an ionophore in ion-selective electrodes for neostigmine (B1678181) bromide, resulting in improved membrane sensitivity and selectivity compared to sensors without this ionophore nih.govcu.edu.egidexlab.com. The sulfonated calix unl.ptarene-based sensor showed a good Nernstian slope and selectivity coefficient values, with the host-guest complex stabilized via electrostatic interaction between the cationic analyte and the anionic sulfocalix unl.ptarene cu.edu.eg. The larger internal cavity size of calix unl.ptarene compared to other ionophores allowed for better fitting and stronger bonding with the drug molecule cu.edu.eg.
Research Findings on Potentiometric Sensors using 4-Sulfocalix unl.ptarene:
| Analyte | Ionophore | Linear Response Range (mol L⁻¹) | Nernstian Slope (mV/decade) | pH Range | Selectivity |
| Pramoxine HCl | 4-sulfocalix-8-arene | 1.0 × 10⁻⁶ to 1.0 × 10⁻² | 59.1 ± 0.5 | 3.0-6.0 | Excellent |
| Neostigmine Bromide | 4-sulfocalix-8-arene | 10⁻⁷ to 10⁻² | 58.6 ± 0.4 | 4-9 | Excellent |
| Naftidrofuryl Oxalate | 4-sulfocalix-8-arene | 10⁻⁶-10⁻² (graphite) | 56.9 | 2-5 | Significant influence on sensitivity and selectivity scispace.com |
| 10⁻⁵-10⁻² (platinum wire) | 54.1 | 2-5 |
Optical and Fluorescent Chemosensors for Specific Analytes
Calixarenes, including sulfocalix[n]arenes, have been extensively used as chemosensor agents, particularly in optical and fluorescent sensing unl.ptpandawainstitute.comresearchgate.net. The conjugation of calixarene scaffolds with fluorogenic groups has led to the development of fluorescent probes for detecting various analytes, including ions and biomolecules acs.org. Water-soluble sulfonated calix[n]arene macrocycles, such as p-sulfonatocalix unl.ptarene (SC8), have been investigated as host-guest systems for the optical detection of biogenic amines (BAs) unl.pt. These systems can utilize techniques like UV-vis and fluorescence spectroscopy unl.pt. The complexation of a pH-sensitive dye with SC8 allowed tuning its pKa, which was crucial for optimizing the system for detecting specific BAs within a particular pH range, yielding a colorimetric redshift unl.pt. Fluorescence quenching upon complexation and fluorescence recovery after analyte addition have also been demonstrated unl.pt.
Biosensors and Biomarker Detection Platforms
Calixarenes may form stable complexes with biomolecules, making them suitable for developing biosensors for detecting proteins, enzymes, and antibodies researchgate.net. p-Sulfonatocalix nih.govarenes have shown potential in enzymatic assays acs.org. While much of the recent work on calixarene-based biosensors highlighted in the search results focuses on calix nih.govarene derivatives, the principle of using sulfonated calixarenes for their biocompatibility and ability to interact with biomolecules extends to higher calixarenes like 4-sulfocalix unl.ptarene researchgate.netresearchgate.net. The development of biosensors for biomarker detection in body fluids is an active area of research, and macrocycles like calixarenes play a role in the design of such platforms nih.govfrontiersin.org. For instance, electrochemical biosensors utilizing modified electrodes incorporating materials like PEDOT:4-sulfocalix nih.govarene have been developed for detecting biomarkers such as glucose researchgate.net. The biocompatibility of sulfonated calixarenes is exploited to facilitate functionalization with biomolecules researchgate.net.
Biomedical and Pharmaceutical Innovations
The distinct properties of 4-sulfocalix researchgate.netarene, including its host-guest chemistry and biocompatibility, have led to investigations into its potential for various biomedical and pharmaceutical applications acs.orgnankai.edu.cnresearchgate.netresearchgate.netfrontiersin.orgmdpi.commedcraveonline.com.
Drug Delivery Systems and Carriers
4-Sulfocalix researchgate.netarene has been explored as a potential component in drug delivery systems and as a drug carrier cymitquimica.comsmolecule.comacs.orgnankai.edu.cnmedcraveonline.comresearchgate.net. Its ability to form host-guest complexes allows for the encapsulation of various molecules, including pharmaceutical agents cymitquimica.comsmolecule.commdpi.com.
The hydrophobic cavity formed by the phenolic units of 4-sulfocalix researchgate.netarene enables the encapsulation of guest molecules cymitquimica.com. This encapsulation can be a basis for controlled release mechanisms. While specific detailed research findings on the controlled release mechanisms of 4-sulfocalix researchgate.netarene are not extensively detailed in the provided snippets, the general principle of calixarene-induced aggregation forming supramolecular assemblies that can encapsulate molecules and respond to stimuli suggests potential for controlled release systems acs.orgmedcraveonline.comnankai.edu.cn. Such structures could be used as drug delivery vehicles with potential for site-specific delivery triggered by external stimuli acs.orgmedcraveonline.com.
Para-sulfonatocalix[n]arenes, including 4-sulfocalix researchgate.netarene, have demonstrated potential in improving the solubility, stability, and bioavailability of encapsulated drugs through host-guest complexation smolecule.comresearchgate.netmdpi.commedcraveonline.commdpi.comresearchgate.netscientificlabs.ie. Studies have shown that complex formation with sulfonated calixarenes can enhance drug solubility in aqueous media medcraveonline.commedcraveonline.com.
Research investigating the effect of para-sulfonato-calix[n]arenes (n=4, 6, and 8) on the solubility, chemical stability, and bioavailability of nifedipine (B1678770), a water-insoluble drug, found that the most stable and soluble complexes were formed with para-sulfonato calix researchgate.netarene researchgate.net. The pharmacokinetic parameters of the nifedipine: para-sulfonato calix researchgate.netarene complexes indicated bioequivalence to a nifedipine PEG-solution, with an absolute bioavailability of approximately 60% for both formulations researchgate.net.
Another study explored para-sulfonatocalix researchgate.netarene as a solubilizing agent for norfloxacin, a fluoroquinolone antibiotic medcraveonline.com. The solubility of norfloxacin, which is pH-dependent and least soluble at plasma pH, was investigated with para-sulfonatocalix researchgate.netarene medcraveonline.com.
These findings suggest that 4-sulfocalix researchgate.netarene can effectively form complexes that enhance the solubility and potentially the stability and bioavailability of poorly soluble drugs.
The use of calixarenes, including sulfonated derivatives, in the fabrication of nanocarriers for targeted drug delivery has been explored smolecule.comresearchgate.netfrontiersin.orgmedcraveonline.commdpi.comnih.govdovepress.com. Host-guest complexation with calixarenes can potentially improve the targeting of drugs to specific cells, such as cancer cells, which could lead to enhanced activity and reduced systemic side effects mdpi.com. While much of the research in the provided snippets focuses on other calixarene sizes (e.g., calix smolecule.comarene) in targeted delivery systems involving self-assembly into micelles or nanoparticles with targeting ligands researchgate.netfrontiersin.orgnih.govdovepress.com, the inherent ability of 4-sulfocalix researchgate.netarene to encapsulate molecules and its potential for incorporation into supramolecular structures suggest its relevance for similar strategies.
Improvement of Drug Solubility, Stability, and Bioavailability
Antimicrobial and Anticancer Activities
Para-sulfonatocalix[n]arenes, including the n=8 analog, have been found to exhibit antimicrobial activity against certain fungal and bacterial microorganisms researchgate.netsmolecule.comencyclopedia.pubnih.govresearchgate.net. Specifically, para-sulfonatocalix researchgate.netarene has shown antimicrobial activity against Corynebacterium and Fusarium solani f. sp. mori, as well as fungicidal activity against Rosellinia necatrix and Colletotrichum dematium researchgate.net. One study indicated that 4-sulfonatocalix researchgate.netarene had antimicrobial activity approaching that of Macrocyclon against mycobacteria encyclopedia.pub.
In addition to antimicrobial properties, p-sulfonatocalix[n]arenes have been investigated for their potential anticancer activities researchgate.netencyclopedia.pubresearchgate.netfishersci.comfishersci.caacs.org. Research has reported that p-sulfonatocalix researchgate.netarene demonstrated photodynamic activity in human K562 myelogenous leukemia cell line frontiersin.orgnih.gov.
Catalysis and Catalytic Supports
The unique structural features and host-guest chemistry of 4-sulfocalix chemicalbook.comarene make it relevant in the field of catalysis. As a water-soluble macrocycle with anionic sulfonate groups and a hydrophobic cavity, it can create microenvironments that influence chemical reactions. cymitquimica.comacs.orgnankai.edu.cn
4-Sulfocalix chemicalbook.comarene has been utilized as supramolecular scaffolding for the assembly of palladium nanoclusters. chemicalbook.com This application highlights its potential as a support material for metal nanoparticles, which are commonly used as catalysts in various organic transformations. The macrocyclic structure can help stabilize the metal nanoparticles, preventing aggregation and potentially enhancing their catalytic activity and selectivity. chemicalbook.com
Furthermore, the broader class of p-sulfonatocalix[n]arenes, including 4-sulfocalix chemicalbook.comarene, has been explored in the context of functionalizing materials like graphene for catalytic applications. frontiersin.org The incorporation of sulfonatocalix[n]arenes onto reduced graphene oxide (RGO) surfaces has been achieved using wet-chemical methods. frontiersin.org These modified materials have shown enhanced electrochemical responses to various molecules, suggesting their potential utility in electrocatalysis, leveraging the supramolecular recognition and enrichment effects provided by the calixarene moiety. frontiersin.org
While specific detailed research findings solely focused on 4-sulfocalix chemicalbook.comarene as a catalyst or catalytic support are less extensively reported compared to its applications in host-guest chemistry or materials science, its structural properties and its use as scaffolding and in material functionalization indicate its role in facilitating catalytic processes, often by influencing the local environment or serving as a support for active catalytic species.
Materials Science and Thin Film Development
4-Sulfocalix chemicalbook.comarene, as a water-soluble p-sulfonatocalix[n]arene, is a valuable building block in materials science, particularly in the development of functional materials and thin films. cymitquimica.comacs.orgnankai.edu.cnacs.org Its ability to form host-guest complexes and its amphiphilic nature (due to the presence of hydrophilic sulfonate groups and hydrophobic aromatic rings) are key to its applications in this area. cymitquimica.comresearchgate.net
The advantageous property of water-soluble calixarenes, including 4-sulfocalix chemicalbook.comarene, is their ability to form stable complexes with various guest molecules, which is extraordinarily alluring for applications in areas such as molecular recognition, sensing, and supramolecular chemistry, all of which are integral to materials science. cymitquimica.comresearchgate.netukm.mybohrium.comukm.edu.myukm.myresearchgate.net
Fabrication of Thin Films (e.g., Langmuir-Blodgett, Spin Coating)
4-Sulfocalix chemicalbook.comarene and other sulfonated calixarenes have been investigated for the fabrication of thin films using techniques such as Langmuir-Blodgett (LB) and spin coating. frontiersin.orgacs.orgresearchgate.netukm.mybohrium.comukm.edu.myukm.myresearchgate.netacs.orgshu.ac.ukeburon-organics.comresearchgate.net
The Langmuir-Blodgett technique is a powerful method for obtaining homogeneous monolayers or multilayers of thin films by controlling the molecular orientation at the air-water interface. researchgate.net Studies on calix chemicalbook.comarene (though not always the sulfonated form) have demonstrated the formation of stable Langmuir monolayers at the air/water interface, allowing for the determination of properties like the limiting area per molecule. shu.ac.ukresearchgate.net While some research specifically details the use of 4-sulfocalix sigmaaldrich.comarene in LB films, the principles and techniques are often applicable to other sulfonated calixarenes like 4-sulfocalix chemicalbook.comarene due to their shared amphiphilic characteristics. researchgate.netukm.myresearchgate.net LB films of calixarenes have been used as matrices for the synthesis of metal sulfide (B99878) nanoparticles, suggesting potential for incorporating functional materials within calixarene thin films. shu.ac.uk
Spin coating is another common method for fabricating thin films, known for its simplicity and ability to produce uniform films. ukm.mybohrium.comukm.edu.myukm.myresearchgate.net Research on sulfonated calixarenes, particularly 4-sulfocalix sigmaaldrich.comarene, has shown that stable thin films can be prepared using this technique on various substrates. researchgate.netukm.mybohrium.comukm.edu.myukm.my Characterization techniques such as UV-Visible Spectroscopy and Atomic Force Microscopy are employed to analyze the optical properties, thickness, and surface morphology of these films. researchgate.netukm.mybohrium.comukm.edu.myukm.myresearchgate.net The ability to form well-defined thin films makes 4-sulfocalix chemicalbook.comarene a potential component in the development of coatings and layered materials with tailored properties.
Development of Smart Materials and Functional Coatings
4-Sulfocalix chemicalbook.comarene contributes to the development of smart materials and functional coatings due to its responsive nature and ability to engage in host-guest interactions. acs.orgacs.orgacs.orgeburon-organics.comresearchgate.netnankai.edu.cn Smart materials are designed to respond to external stimuli, and the inclusion properties of sulfonated calixarenes can be leveraged to create such responsiveness. acs.orgnankai.edu.cn
p-Sulfonatocalix[n]arenes, including 4-sulfocalix chemicalbook.comarene, can serve as scaffolds for functional, responsive host-guest systems. acs.org Their ability to bind to guest molecules can be influenced by external factors, leading to changes in the material's properties. This forms the basis for developing smart materials that can respond to specific chemical or physical cues. acs.orgnankai.edu.cn
The incorporation of sulfonated calixarenes into supramolecular assemblies can lead to the formation of materials with emergent properties. For instance, supramolecular aggregation based on sulfonated calixarenes has been shown to create assemblies that can accommodate and release guest molecules, which is relevant for applications like controlled release systems or sensors. acs.orgnankai.edu.cn
Computational and Spectroscopic Investigation Techniques for 4 Sulfocalix 1 Arene Research
Theoretical Modeling Approaches
Theoretical modeling, particularly using computational chemistry methods, plays a significant role in understanding the behavior of 4-Sulfocalix sci-hub.searene at a molecular level. These approaches can predict structural properties, investigate binding mechanisms, and estimate thermodynamic parameters.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. DFT calculations can provide detailed information about the optimized geometries, electron distribution, and stability of 4-Sulfocalix sci-hub.searene and its complexes. While several search results discuss DFT applied to calix biorxiv.orgarene and calix fishersci.caarene derivatives mdpi.combohrium.comnih.govnih.govbeilstein-journals.org, the principles are applicable to the larger calix sci-hub.searene system. DFT can be used to determine parameters such as bond lengths, bond angles, and conformational preferences of the calixarene (B151959) macrocycle. It can also provide insights into the electronic properties, such as frontier molecular orbitals, which are relevant to understanding reactivity and interactions. Studies on other sulfonated calixarenes highlight the use of DFT to analyze optimized structures and the role of intramolecular interactions, such as hydrogen bonds, in stabilizing specific conformations mdpi.com.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful tools for studying the interactions between a host molecule like 4-Sulfocalix sci-hub.searene and guest molecules. Molecular docking predicts the preferred binding orientation and affinity of a guest within the host cavity or on its surface. For 4-sulfonic calix sci-hub.searene, docking studies have been used to investigate its binding to proteins, showing strong interactions with targets like AIM2 biorxiv.org. These studies can identify key residues involved in binding and suggest potential interaction types, such as ionic interactions between the sulfonate groups and positively charged amino acids biorxiv.org.
Molecular dynamics simulations extend docking by simulating the time evolution of the host-guest system, providing information about the stability of the complex, conformational changes, and the dynamics of interactions in a simulated environment, often including solvent effects chemrxiv.orgmdpi.comscielo.brresearchgate.net. MD simulations can capture the flexibility of the calixarene macrocycle and how it adapts to the presence of a guest chemrxiv.org. While some results focus on p-sulfonatocalix biorxiv.orgarenes chemrxiv.orgscielo.brresearchgate.net, the methodology is transferable to SCX8 to explore its dynamic recognition processes and the influence of the larger cavity size.
Prediction of Thermodynamic Parameters and Binding Energies
Computational methods, including DFT and MD simulations, can be used to predict thermodynamic parameters such as binding energies and free energies of complexation. These parameters provide quantitative measures of the stability and spontaneity of host-guest interactions nih.govbeilstein-journals.orgchemrxiv.orgresearchgate.netnankai.edu.cnnankai.edu.cnacs.org. For sulfonated calixarenes, calculated free energies of adsorption or complexation can suggest the nature of the interaction, such as chemical interaction between the calixarene and a surface researchgate.net. Binding energies calculated using DFT can include corrections for basis set superposition error (BSSE) to improve accuracy mdpi.comnih.gov. MD simulations, combined with methods like MM-PBSA or APR, can also yield binding free energies that can be compared with experimental data from techniques like isothermal titration calorimetry (ITC) chemrxiv.orgchemrxiv.org.
Spectroscopic and Analytical Characterization Methods
Spectroscopic techniques are essential for the experimental characterization of 4-Sulfocalix sci-hub.searene and its interactions. These methods provide direct experimental evidence of complex formation and structural changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing the structure and dynamics of molecules in solution. ¹H NMR and ¹³C NMR spectroscopy are widely used to confirm the synthesis of sulfonated calixarenes, including 4-sulfocalix sci-hub.searene researchgate.net. Changes in the chemical shifts of the host and guest molecules upon mixing indicate the formation of a host-guest complex sci-hub.semdpi.com. ¹H NMR titration experiments can provide information about the stoichiometry of the complex and allow for the determination of association constants sci-hub.semdpi.com. Two-dimensional NMR techniques, such as ROESY, can provide spatial information about the proximity of atoms in the host-guest complex, helping to elucidate the binding mode nankai.edu.cnlookchem.com.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions of molecules and monitoring changes upon complex formation. Shifts in absorbance maxima or changes in absorbance intensity in the UV-Vis spectrum of either the host or the guest molecule can indicate host-guest interactions mdpi.combohrium.comacs.orgukm.myukm.edu.my. UV-Vis titrations can be used to determine binding constants and stoichiometry acs.org.
Fluorescence spectroscopy is particularly sensitive for studying host-guest interactions when one of the components is fluorescent sci-hub.seacs.orgresearchgate.netrsc.orgmdpi.com. Changes in fluorescence intensity, wavelength shifts, or quenching upon the addition of a binding partner can provide evidence of complex formation and insights into the microenvironment of the fluorescent molecule within the complex sci-hub.seacs.orgresearchgate.netrsc.org. For example, the fluorescence intensity of a guest molecule can increase or decrease upon inclusion in the cavity of 4-sulfonatocalix sci-hub.searene, and a hypsochromic shift can suggest a less polar environment within the calixarene cavity sci-hub.seacs.org. 4-Sulfonato calix sci-hub.searene sodium salt has also been noted for its ability to reduce background fluorescence in certain applications biotium.com.
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are essential analytical techniques used in the characterization and study of 4-Sulfocalix nankai.edu.cnarene. These methods are often employed in tandem to separate, identify, and quantify the compound and its complexes.
HPLC has been utilized in studies involving p-sulfonato-calix nankai.edu.cnarene for characterization researchgate.net. The utility of 4-sulfocalix-8-arene as an ionophore in HPLC has also been noted scispace.com. Mass spectrometry is a key technique for characterizing calixarene derivatives nih.gov. In the context of host-guest complexation, mass spectrometry has been used to characterize compounds, including those involving p-sulfocalix fishersci.caarene semanticscholar.org. These techniques provide crucial data regarding the purity, molecular weight, and the formation of host-guest species involving 4-sulfocalix nankai.edu.cnarene.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for quantitatively studying the thermodynamic parameters of binding events involving 4-Sulfocalix nankai.edu.cnarene. ITC directly measures the heat released or absorbed during a molecular interaction, providing insights into the binding stoichiometry, association constant (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the complex formation.
ITC has been extensively used to investigate the binding properties and thermodynamics of p-sulfonatocalixarenes, including the n=8 species, upon complexation with various guests, such as inorganic cations and organic molecules nankai.edu.cn. Studies involving water-soluble 4-sulfocalix[n]arenes (with n = 4, 6, 8) interacting with pesticides like heptachlor (B41519) and endosulfan (B1671282) have utilized ITC data, which confirmed the formation of 1:1 species core.ac.uk. For p-sulfonato-calix fishersci.caarene derivatives, ITC has provided aggregation parameters and evidenced that supramolecular assembly formation can be an enthalpically favored process mdpi.com. While some studies specifically focus on other sulfocalixarene sizes, the application of ITC to determine binding thermodynamics is directly relevant to understanding the interactions of 4-Sulfocalix nankai.edu.cnarene.
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction studies provide atomic-resolution structural information about 4-Sulfocalix nankai.edu.cnarene and its complexes, revealing details about their solid-state arrangement and host-guest interactions.
Single crystal X-ray diffraction studies have been employed in research involving water-soluble 4-sulfocalix[n]arenes (with n = 4, 6, 8) and have revealed tilted encapsulation of guest molecules within the calixarene cavity core.ac.uk. X-ray diffraction studies are a standard method for characterizing the solid-state structures of macrocyclic compounds researchgate.net. While specific single-crystal structures of 4-Sulfocalix nankai.edu.cnarene itself or its complexes might require dedicated searches, the application of this technique to other sulfocalixarenes and related macrocycles underscores its importance in understanding the structural basis of their host-guest chemistry mdpi.comcsic.es.
Microscopic Techniques (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
Microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are valuable for visualizing the morphology and aggregation behavior of 4-Sulfocalix nankai.edu.cnarene and its assemblies, particularly in the context of supramolecular structures and nanomaterials.
SEM and TEM have been used to confirm the supramolecular aggregation of related systems, such as cucurbit acs.orguril and 4-sulfocalix fishersci.caarene acs.org. These techniques provide visual evidence of the formation of aggregates and can reveal details about their size, shape, and distribution. SEM and HRTEM have been employed to characterize the morphology and topology of calix fishersci.caarene and calix nankai.edu.cnarene thin films researchgate.net. High-resolution transmission electron microscopy and scanning electron microscopy have also been used to identify binary amphiphilic aggregates formed by sulfonatocalix fishersci.caarene nankai.edu.cn. Furthermore, SEM is a characterization technique used for nanocomposites involving p-sulfonated calix nankai.edu.cnfishersci.cacore.ac.ukarene sodium (SCn, n=4, 6, 8) modified with reduced graphene oxide researchgate.net. These microscopic methods are crucial for understanding how 4-Sulfocalix nankai.edu.cnarene behaves in solution and when forming solid-state or aggregated structures.
Conclusion and Future Research Directions
Summary of Key Research Findings and Advancements
Key research findings highlight the significant capabilities of 4-sulfocalix researchgate.netarene in host-guest chemistry and supramolecular assembly. Studies have shown its ability to form stable complexes with proteins such as cytochrome c and Ralstonia solanacearum lectin (RSL), leading to protein encapsulation and the formation of ordered, porous frameworks. acs.orgnih.gov This complexation is often characterized by multisite binding, where the larger cavity and flexible conformation of the calix researchgate.netarene can accommodate multiple residues on the protein surface, including hydrophobic, polar, and charged moieties. acs.orgnih.gov This "bigger better binder" phenomenon, observed with larger calix[n]arenes like the n=8 variant compared to smaller ones like calix fishersci.caarene, underscores the advantage of the larger macrocycle size for enhanced affinities and more complex assemblies. acs.orgnih.gov Furthermore, 4-sulfonatocalix[n]arenes, including the n=8 species, have been successfully utilized to modify materials like reduced graphene oxide, enhancing their supramolecular recognition capabilities for applications in electrochemical sensing of molecules such as dopamine. researchgate.net The inherent water solubility and apparent biocompatibility of p-sulfonatocalix[n]arenes also contribute to their growing interest in biological and pharmaceutical contexts. mdpi.comacs.orgnankai.edu.cn
Emerging Trends and Challenges in 4-Sulfocalixresearchgate.netarene Research
Emerging trends in 4-sulfocalix researchgate.netarene research are focused on leveraging its unique properties for advanced applications. A significant trend involves the exploration of its potential in mediating the assembly of complex biomolecular structures and functional materials. acs.orgnih.gov The ability to control protein oligomerization and fabricate porous molecular frameworks presents exciting avenues for creating novel biomaterials with tailored properties. acs.orgnih.gov Another trend is the integration of 4-sulfocalix researchgate.netarene into hybrid systems, such as modified nanomaterials, to enhance their performance in sensing, separation, and catalysis. researchgate.net
Despite these advancements, challenges remain. A deeper understanding of the complex binding mechanisms, particularly with large and conformationally flexible biomolecules, is crucial for rational design of new applications. While cocrystallization and NMR studies have provided valuable insights, fully elucidating the dynamic nature of these interactions can be challenging. acs.orgnih.gov Controlling the stoichiometry and architecture of supramolecular assemblies mediated by 4-sulfocalix researchgate.netarene, especially in complex biological environments, also presents a significant hurdle. acs.orgnih.gov Furthermore, scaling up the synthesis and functionalization of 4-sulfocalix researchgate.netarene for potential industrial or clinical applications requires efficient and cost-effective methodologies.
Potential for Interdisciplinary Collaborations and Novel Applications
The supramolecular chemistry of 4-sulfocalix researchgate.netarene offers substantial potential for interdisciplinary collaborations and the development of novel applications. Collaborations between supramolecular chemists, biochemists, materials scientists, and engineers are particularly valuable to fully exploit the capabilities of this macrocycle. acs.org For instance, joint efforts between chemists and biochemists can lead to the design of 4-sulfocalix researchgate.netarene-based systems for targeted protein delivery, modulation of protein function, or the creation of artificial enzymes. acs.orgacs.orgnankai.edu.cn Materials scientists can collaborate to incorporate 4-sulfocalix researchgate.netarene into membranes, sensors, or drug delivery vehicles, utilizing its recognition and assembly properties. researchgate.netnankai.edu.cn The ability of 4-sulfonatocalix[n]arenes to induce or regulate the aggregation of guest molecules also opens possibilities in developing responsive soft materials and advanced delivery systems. nankai.edu.cn Potential novel applications include highly selective sensors for various analytes, advanced separation materials for complex mixtures, and components in responsive supramolecular polymers. mdpi.comacs.orgnankai.edu.cn Continued research into the fundamental interactions and assembly behavior of 4-sulfocalix researchgate.netarene will undoubtedly pave the way for unforeseen applications in chemistry, biology, and materials science.
Q & A
Q. What are the recommended methods for synthesizing and purifying 4-sulfocalix[8]arene to ensure high purity (>98%)?
this compound is typically synthesized via sulfonation of calix[8]arene precursors. Key steps include:
- Sulfonation : Reacting calix[8]arene with concentrated sulfuric acid under controlled temperature (e.g., 0–5°C) to avoid over-sulfonation .
- Purification : Use column chromatography (e.g., silica gel with methanol/chloroform gradients) or recrystallization from aqueous ethanol to remove unreacted starting materials and byproducts.
- Quality Control : Verify purity via HPLC (>98% by area normalization) and characterize using -NMR to confirm sulfonate group integration .
Q. How can host-guest interactions between this compound and platinum-based drugs be experimentally validated?
To study these interactions:
- UV-Vis Titration : Monitor absorbance changes as this compound is titrated into a drug solution (e.g., nedaplatin) to calculate binding constants () .
- Fluorescence Spectroscopy : Track quenching of the host’s fluorescence upon drug encapsulation.
- DSC/TGA : Confirm complex formation through shifts in thermal decomposition profiles .
- Molecular Modeling : Use docking software (e.g., MOE) to predict binding modes and validate experimentally .
Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?
Essential techniques include:
- NMR Spectroscopy : - and -NMR to confirm sulfonate group positioning and macrocyclic conformation .
- FT-IR : Identify sulfonate (S=O) stretching vibrations (~1200 cm) and hydroxyl groups .
- Elemental Analysis : Verify sulfur content to assess sulfonation efficiency .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and detect hydration states .
Advanced Research Questions
Q. How can computational methods optimize this compound’s binding affinity for inflammasome targets like AIM2?
- Grid-Based Docking : Define a grid box (e.g., 52 Å × 46 Å × 30 Å) around the target protein’s binding site (e.g., HIN domain) using Autodock Vina or MOE .
- Rigid Docking : Perform 20+ genetic algorithm (GA) runs to sample conformational space and rank poses by binding energy.
- Validation : Redock known ligands (e.g., suramin) to validate grid parameters and compare results with experimental data (e.g., SPR or ITC) .
Q. What strategies improve this compound’s efficacy as a “drug chaperone” in nanoparticle-based delivery systems?
- Nanoparticle Synthesis : Co-assemble this compound with Ru nanoparticles via reduction in aqueous media; characterize size via TEM and DLS .
- Stability Testing : Assess drug release profiles under physiological conditions (pH 7.4, 37°C) using dialysis membranes and HPLC quantification .
- Catalytic Activity : Evaluate dye reduction efficiency (e.g., brilliant yellow) via UV-Vis kinetics to confirm recyclability .
Q. How does this compound enhance the performance of polybenzimidazole (PBI) membranes in organic solvent nanofiltration (OSN)?
- Membrane Fabrication : Crosslink PBI with α,α′-dibromo-p-xylene (DBX) and impregnate with this compound to improve solvent resistance .
- Performance Metrics : Measure methanol flux and solute rejection (e.g., rhodamine B, MW 479 Da) to assess molecular weight cutoff (MWCO).
- Mechanistic Insight : Use XPS to confirm sulfonate group integration and AFM to analyze surface morphology changes .
Q. How can researchers resolve contradictions in reported binding constants (KaK_aKa) for this compound-guest complexes?
- Standardize Conditions : Ensure consistent pH, ionic strength, and temperature across studies (e.g., 25°C in PBS buffer) .
- Multi-Method Validation : Compare results from ITC, fluorescence, and NMR titrations to identify method-dependent biases .
- Error Analysis : Quantify uncertainties in instrument calibration (e.g., ±5% for ITC) and use statistical tools (e.g., standard deviation across triplicates) .
Q. What are the best practices for integrating this compound into catalytic systems for environmental remediation?
- Substrate Screening : Test degradation of priority pollutants (e.g., azo dyes, pharmaceuticals) under UV/visible light or electrochemical conditions .
- Reusability : Centrifuge/re-disperse catalyst for 5+ cycles and monitor activity loss via ICP-MS (metal leaching) or FT-IR (structural integrity) .
- Mechanistic Studies : Use radical scavengers (e.g., isopropanol for •OH) and EPR to identify reactive oxygen species (ROS) .
Methodological Notes
- Data Presentation : Include raw data tables (e.g., binding constants, catalytic rates) in appendices and processed data (e.g., Arrhenius plots) in main text .
- Ethical Reporting : Avoid overinterpreting docking results without experimental validation; explicitly state limitations (e.g., force field approximations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
